Ethyl 2-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 2-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by cyclization with an appropriate aldehyde or ketone to form the pyrimidine ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
Ethyl 2-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a neuroprotective and anti-inflammatory agent.
Pharmaceuticals: It is being explored for its antiviral, anticancer, and antimicrobial activities.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with proteins such as ATF4 and NF-kB, which are involved in inflammatory and stress response pathways.
Pathways Involved: It inhibits the endoplasmic reticulum stress and apoptosis pathways, reducing the expression of chaperone proteins and apoptosis markers in neuronal cells.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate: This compound has a similar structure but differs in the position and type of substituents.
Ethyl 2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate: Another similar compound with different methyl group positions.
Uniqueness
Ethyl 2-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets and pathways makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C12H15N3O3 |
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Molecular Weight |
249.27 g/mol |
IUPAC Name |
ethyl 2-ethyl-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C12H15N3O3/c1-4-8-10(12(17)18-5-2)11-13-7(3)6-9(16)15(11)14-8/h6,14H,4-5H2,1-3H3 |
InChI Key |
FFQVGCYHSWREHR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=NC(=CC(=O)N2N1)C)C(=O)OCC |
Origin of Product |
United States |
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